2-Benzylpiperazine

Overview

Description

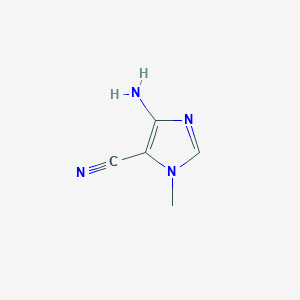

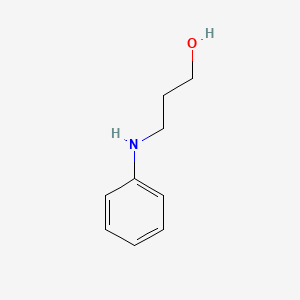

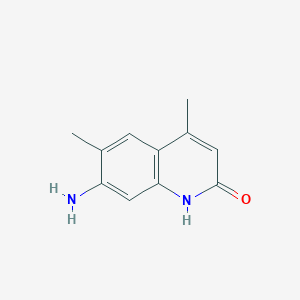

2-Benzylpiperazine (2-BZP) is an organic compound that is used in the synthesis of a variety of compounds, including drugs, polymers, and other materials. It is a cyclic compound that is composed of a benzyl group and a piperazine ring. 2-BZP has a wide range of applications in the medical, chemical, and industrial fields, including as an intermediate in the production of pharmaceuticals, as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of other compounds.

Scientific Research Applications

Neuropharmacological Research

2-Benzylpiperazine (BZP) has been the subject of neuropharmacological research due to its psychoactive properties. Studies have investigated its effects on dopamine and serotonin receptors, elucidating its rewarding properties and potential for abuse. For instance, Meririnne et al. (2006) explored its rewarding properties using the conditioned place preference method in rats, revealing its interaction with dopamine D1-like and serotonin3 receptors (Meririnne et al., 2006).

Comparative Neurotoxic Studies

BZP's neurotoxic effects, especially in comparison to other substances like benzoylpiperazine, have been a significant area of research. Katz et al. (2018) conducted a comparative study on the neurotoxic effects of benzylpiperazine and benzoylpiperazine in a dopaminergic human neuroblastoma cell line. This study provided insights into the mechanisms of neurotoxicity induced by BZP, contributing to our understanding of neuronal cell death processes (Katz et al., 2018).

Behavioral and Psychological Impact Studies

Research has also been conducted to understand BZP's effects on behavior and psychology. Herbert and Hughes (2009) compared the acute effects of 1-benzylpiperazine and methamphetamine on anxiety-related behavior in hooded rats, shedding light on potential similarities in the abuse and dependence risks of these substances (Herbert & Hughes, 2009).

Pharmacokinetics Research

The pharmacokinetics of BZP, such as its metabolism and excretion in humans, have been studied to understand its physiological effects and potential risks. Antia et al. (2009) measured human plasma concentrations of BZP to determine its pharmacokinetic profile, providing valuable data for clinical and forensic applications (Antia et al., 2009).

Legal and Regulatory Considerations

Research into BZP has also informed legal and regulatory considerations regarding its status as a recreational drug. A review by Johnstone et al. (2007) covered the neurological consequences and potential addictive properties of BZP, contributing to discussions on its legal status (Johnstone et al., 2007).

Mechanism of Action

Target of Action

2-Benzylpiperazine, often used as a recreational drug, primarily targets the serotonin reuptake transporter . It also interacts with numerous different receptors, resembling the effects of an amphetamine-type drug .

Mode of Action

This compound has amphetamine-like actions on the serotonin reuptake transporter, which increase serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation of the surrounding serotonin receptors . It also has been shown to stimulate the release and inhibit the reuptake of dopamine, serotonin, and noradrenaline .

Biochemical Pathways

The primary biochemical pathway of this compound involves the inhibition of serotonin reuptake, leading to increased serotonin concentrations in the extracellular fluids . This results in enhanced activation of serotonin receptors, which can lead to various physiological effects such as increased heart rate and blood pressure .

Pharmacokinetics

It is known that the compound is metabolized by cytochrome p450, possibly involving the cyp2d6 iso-enzyme, and catechol-o-methyl-transferase (comt) . The bioavailability of this compound is currently unknown .

Result of Action

The action of this compound leads to a range of molecular and cellular effects. It induces oxidative stress, inhibits mitochondrial functions, and stimulates apoptosis . The statistically significant elevation of LDH levels, increased mitochondrial membrane potential, decreased ATP and increased ROS production, increased levels of DNA damage marker (8-OHdG) and activation of caspases: -3 and -9 imply the activation of mitochondrial proapoptotic pathways induced by this compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, co-ingestion of ethanol increases the likelihood of adverse this compound-induced symptoms, but reduces the incidence of this compound seizures

Safety and Hazards

Biochemical Analysis

Biochemical Properties

2-Benzylpiperazine acts as a stimulant by interacting with several key biomolecules in the body. It primarily affects the monoamine neurotransmitter systems, including dopamine and serotonin. This compound increases the release of these neurotransmitters and inhibits their reuptake, leading to elevated extracellular levels . This interaction is similar to that of amphetamines, although this compound is less potent. The compound also interacts with enzymes such as monoamine oxidase, which plays a role in the metabolism of neurotransmitters .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In neuronal cells, it elevates dopamine and serotonin levels, producing stimulatory and hallucinogenic effects . This elevation leads to increased neuronal activity and can result in oxidative stress, mitochondrial dysfunction, and apoptosis in dopaminergic neurons . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a mixed mechanism of action. It acts on both serotonergic and dopaminergic receptor systems, similar to methylenedioxymethamphetamine (MDMA) . This compound increases serotonin concentrations in the extracellular fluid by inhibiting the serotonin reuptake transporter, leading to enhanced activation of serotonin receptors . It also affects dopamine release and reuptake, contributing to its stimulant properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that its acute effects include increased neural activation in specific brain regions, such as the dorsal striatum and thalamus . Over time, this compound can induce oxidative stress and mitochondrial impairment, leading to long-term neuronal damage . The compound’s stability and degradation in laboratory conditions are crucial factors in understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it produces stimulant effects similar to amphetamines, while higher doses can lead to toxic effects such as seizures and acute psychosis . Studies have shown that higher plasma levels of this compound are associated with an increased incidence of adverse effects, including seizures . The compound’s dosage-dependent effects highlight the importance of understanding its pharmacokinetics and pharmacodynamics in animal models .

Metabolic Pathways

This compound is metabolized primarily in the liver, with the involvement of enzymes such as cytochrome P450 . The main metabolic pathway includes hydroxylation, leading to the formation of p-hydroxy-2-Benzylpiperazine and m-hydroxy-2-Benzylpiperazine . These metabolites are then conjugated and excreted in the urine. The metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential interactions with other substances .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound’s distribution is influenced by its lipophilicity, enabling it to accumulate in fatty tissues . Understanding the transport and distribution of this compound is crucial for assessing its pharmacological and toxicological effects .

Subcellular Localization

This compound’s subcellular localization plays a role in its activity and function. It is known to localize in the cytoplasm and mitochondria of neuronal cells . The compound’s localization to mitochondria is associated with its ability to induce oxidative stress and mitochondrial dysfunction . Additionally, this compound may interact with specific targeting signals or undergo post-translational modifications that direct it to particular subcellular compartments .

properties

IUPAC Name |

2-benzylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITMXTLCKYLIKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339831 | |

| Record name | 2-Benzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84477-71-4 | |

| Record name | 2-Benzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 84477-71-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-](/img/structure/B1268247.png)

![Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-](/img/structure/B1268250.png)

![1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1268267.png)

![Indeno[2,1-b]chromene-6-carbaldehyde](/img/structure/B1268269.png)

![2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-](/img/structure/B1268270.png)